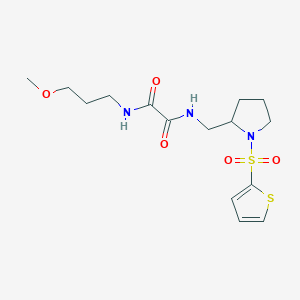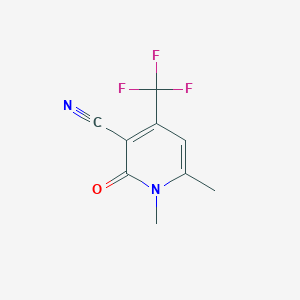
2-(2-((4-Chlorophenyl)thio)acetamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . The structure of the compound you mentioned would be a derivative of this basic structure.Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide can lead to arylated indeno[1,2-c]thiophenes .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . The physical and chemical properties of its derivatives would depend on the specific substituents attached to the thiophene ring.Scientific Research Applications
Synthesis and Characterization
Thiophene derivatives, including compounds structurally related to 2-(2-((4-Chlorophenyl)thio)acetamido)thiophene-3-carboxamide, have been synthesized using methods like the Gewald reaction. These compounds were then characterized using techniques such as IR, 1H NMR, and Mass spectral data to determine their structures and potential applications in scientific research S. Bhattacharjee, J. Saravanan, S. Mohan, 2011.
Antimicrobial Activity
Research into thiophene derivatives has shown significant antimicrobial properties. For instance, Schiff bases of 2-amino-4-(4-chlorophenyl)thiophenes demonstrated antimicrobial activity when screened against various pathogens, highlighting their potential as antimicrobial agents M. Arora, J. Saravanan, S. Mohan, S. Bhattacharjee, 2013.
Anticancer Activity
Thiophene-based compounds, synthesized through the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents, have shown promising in vitro cytotoxicity against various cancer cell lines. The presence of specific moieties within these thiophene derivatives, such as the thiazolidinone ring or thiosemicarbazide, significantly contributes to their anticancer properties A. Atta, E. Abdel‐Latif, 2021.
Other Biological Activities
Thiophene derivatives have also been evaluated for other biological activities, such as anti-inflammatory and antioxidant properties. Certain acid chloride derivatives of thiophene carboxamides have been compared to standard drugs like ibuprofen and ascorbic acid for their efficacy, showing potential in these areas as well K. P. Kumar, K. Anupama, K. A. Khan, 2008.
Future Directions
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S2/c14-8-1-3-9(4-2-8)20-7-11(17)16-13-10(12(15)18)5-6-19-13/h1-6H,7H2,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRWFIBOOGIQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
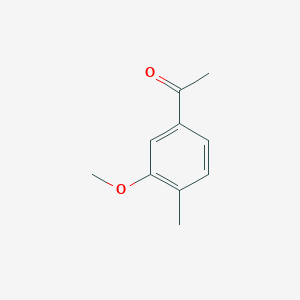
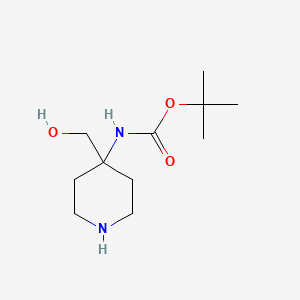
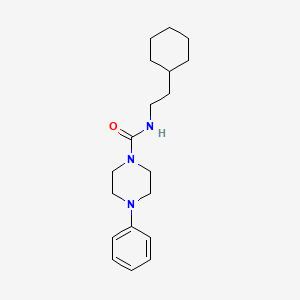
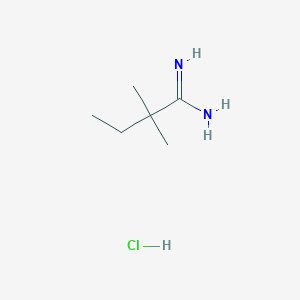
![2-[5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2808571.png)
![Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2808572.png)

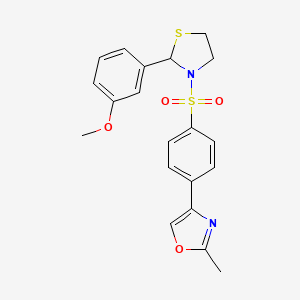
![N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2808575.png)
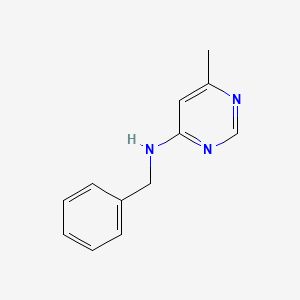

![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2808579.png)
